molecular formula C16H16N4O2 B2413447 9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537002-22-5

9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2413447
CAS RN: 537002-22-5
M. Wt: 296.33
InChI Key: JRMIIULMWQOTRJ-UHFFFAOYSA-N
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Description

This compound is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity . They are designed and synthesized to target PCAF (P300/CBP-associated factor), a potential therapeutic strategy for the treatment of cancer .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system of a potent triazolophthalazine inhibitor of the PCAF bromodomain . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by elemental analysis and spectral IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of intermediates with hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole .


Physical And Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .

Scientific Research Applications

Antihistaminic Agents

A series of compounds related to 9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been synthesized and tested for their in vivo H1-antihistaminic activity. Notably, one derivative showed higher potency than the reference standard chlorpheniramine maleate, suggesting potential as a new class of H1-antihistaminic agents with minimal sedation effects (Alagarsamy et al., 2009).

Tubulin Polymerization Inhibitors

Another study focused on the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. Among these, certain derivatives exhibited potent anticancer activity across a wide panel of cancer cell lines, indicating their potential use in cancer therapy (Driowya et al., 2016).

Adenosine Antagonists

Research into triazoloquinazoline derivatives has also identified highly potent adenosine antagonists. These compounds, through structural optimization, have shown promise in various biological test systems, suggesting applications in modulating adenosine receptor activity (Francis et al., 1988).

Antimicrobial Agents

A novel series of compounds derived from This compound have been synthesized and evaluated for their antimicrobial activity. These studies have shown significant activity against a range of bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Anticancer Activity

Further research into 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to This compound , has explored their potential as anticancer agents. These compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their utility in cancer treatment (Reddy et al., 2015).

Mechanism of Action

The mechanism of action of these derivatives is suggested to be through PCAF binding . PCAF is a potential therapeutic target for the treatment of cancer .

Future Directions

The future directions of research on this compound could involve further investigation of its anticancer activity against different cancer cell lines . Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its druggability .

properties

IUPAC Name

9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-11-5-2-4-10(8-11)15-14-12(6-3-7-13(14)21)19-16-17-9-18-20(15)16/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMIIULMWQOTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=NC=NN24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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